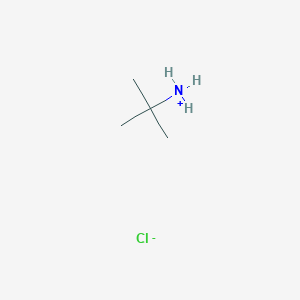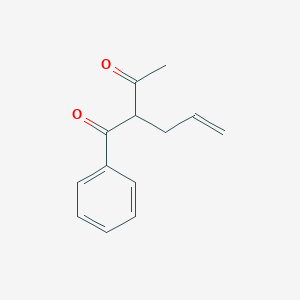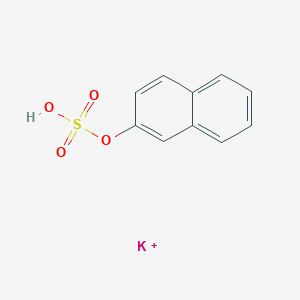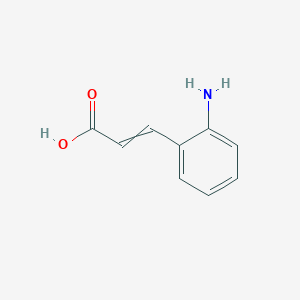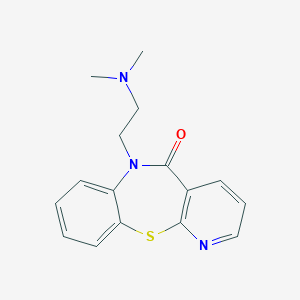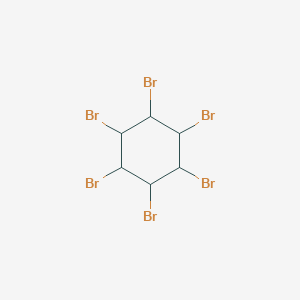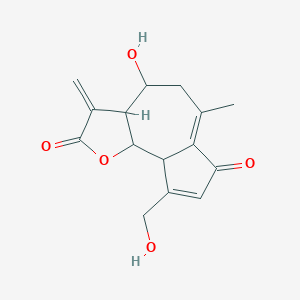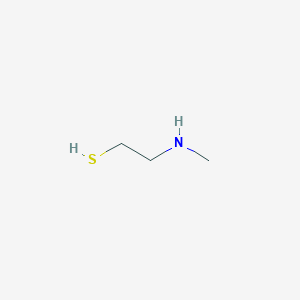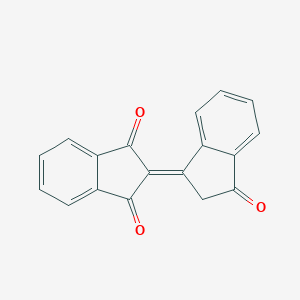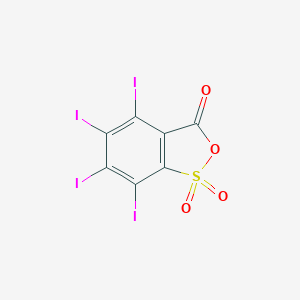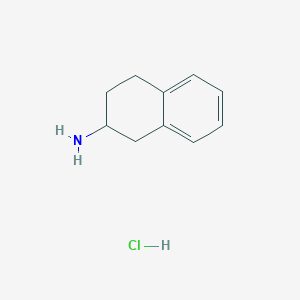![molecular formula C13H6Cl6O2 B167458 Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- CAS No. 1940-20-1](/img/structure/B167458.png)
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- is a chemical compound that has been widely used in scientific research. It is a derivative of phenol and has been used in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. It is also thought to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components.
Effets Biochimiques Et Physiologiques
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- has been shown to have both biochemical and physiological effects. It has been found to be toxic to a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, it has been shown to have antioxidant properties and to be capable of scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. However, it also has some limitations. It is highly toxic and must be handled with care. In addition, its use is restricted in some countries due to environmental concerns.
Orientations Futures
There are several future directions for the use of Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]-. One area of research is the development of new pesticides and fungicides based on this compound. Another area of research is the synthesis of new compounds based on Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- with improved properties. Finally, there is a need for further research into the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- is a chemical compound that has been extensively used in scientific research. It has been shown to have both biochemical and physiological effects and has several advantages for lab experiments. However, its use is also restricted in some countries due to environmental concerns. There are several future directions for the use of this compound, including the development of new pesticides and fungicides and the synthesis of new compounds with improved properties. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Méthodes De Synthèse
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- can be synthesized using various methods. One of the most common methods is the reaction of phenol with chloral hydrate in the presence of hydrochloric acid. The reaction produces 2,3,4-trichloro-6-hydroxybenzaldehyde, which is then reacted with 2,3,5-trichlorobenzyl chloride to produce the final product.
Applications De Recherche Scientifique
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- has been extensively used in scientific research. It has been used as a pesticide, antifungal agent, and as a disinfectant. It has also been used in the synthesis of other compounds and as a reagent in various chemical reactions.
Propriétés
Numéro CAS |
1940-20-1 |
|---|---|
Nom du produit |
Phenol, 2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]- |
Formule moléculaire |
C13H6Cl6O2 |
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
2,3,4-trichloro-6-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H6Cl6O2/c14-6-2-4(12(20)11(19)10(6)18)1-5-9(17)7(15)3-8(16)13(5)21/h2-3,20-21H,1H2 |
Clé InChI |
KZMAWKHGXPFBSI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)O)CC2=C(C(=CC(=C2Cl)Cl)Cl)O |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)Cl)O)CC2=C(C(=CC(=C2Cl)Cl)Cl)O |
Autres numéros CAS |
1940-20-1 |
Synonymes |
6-(2-Hydroxy-3,5,6-trichlorobenzyl)-2,3,4-trichlorophenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



